molecular formula C12H15NO5 B13064951 N-Acetyl-3-methoxy-L-tyrosine CAS No. 51593-59-0

N-Acetyl-3-methoxy-L-tyrosine

Cat. No.: B13064951
CAS No.: 51593-59-0
M. Wt: 253.25 g/mol
InChI Key: UKDKTHYZLXZOSS-VIFPVBQESA-N
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Description

N-Acetyl-3-methoxy-L-tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring of the tyrosine molecule. It is known for its enhanced solubility and stability compared to its parent compound, tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-methoxy-L-tyrosine typically involves the acetylation of L-tyrosine followed by methoxylation. One common method involves dissolving L-tyrosine in an aqueous medium and conducting acetylation using acetic anhydride as the acylating agent at temperatures between 50-80°C for 45-75 minutes . The crude product is then purified through crystallization and drying.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic processes. For instance, a tyrosine phenol lyase and a monooxygenase P450 BM3 can be used in a one-pot two-step cascade scheme to synthesize 3-methoxy-L-tyrosine, which is then acetylated .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-methoxy-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler amino acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent compound, which lacks the acetyl and methoxy groups.

    N-Acetyl-L-tyrosine: Similar to N-Acetyl-3-methoxy-L-tyrosine but without the methoxy group.

    3-Methoxy-L-tyrosine: Lacks the acetyl group but contains the methoxy group.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to L-tyrosine and its derivatives. The presence of both acetyl and methoxy groups provides additional functional versatility, making it more effective in certain biochemical and therapeutic applications .

Properties

CAS No.

51593-59-0

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI Key

UKDKTHYZLXZOSS-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O

Origin of Product

United States

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